1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a chlorine atom at the 2-position and a trifluoromethylthio (-SCF₃) group at the 3-position of the phenyl ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, while the chlorine atom contributes steric and electronic effects. This compound is of interest in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
PYEMNFCRFHMIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Considerations
The Friedel-Crafts acylation remains a cornerstone method for introducing acyl groups to aromatic systems. For 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, this method involves reacting a pre-functionalized benzene derivative with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the generation of an acylium ion (R-C⁺=O), which acts as the electrophile attacking the aromatic ring.
However, the electron-withdrawing chlorine and SCF₃ substituents significantly deactivate the ring, reducing its susceptibility to electrophilic attack. Theoretical studies suggest that the meta-directing nature of the SCF₃ group and the ortho/para-directing effects of chlorine create a regiochemical challenge, necessitating precise control over reaction parameters to favor the desired substitution pattern.
Optimization of Reaction Conditions
Key parameters influencing the success of this method include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | Maximizes acylium ion stability |
| Temperature | 0–5°C (initial), 25°C (reflux) | Minimizes side reactions |
| Solvent | Dichloromethane (DCM) | Enhances electrophile solubility |
| Reaction Time | 4–6 hours | Balances conversion and selectivity |
Under these conditions, yields of 45–55% have been reported, with the major byproducts arising from polysubstitution and ring dechlorination. The use of nitrobenzene as a co-solvent has been explored to mitigate deactivation effects, improving yields to 62% in pilot-scale trials.
Challenges and Mitigation Strategies
The primary limitation of this route is the incompatibility of highly deactivated rings with traditional Friedel-Crafts conditions. To address this, recent advancements employ in situ protection-deprotection strategies. For instance, temporarily converting the SCF₃ group to a less electron-withdrawing thioether (e.g., SCH₃) prior to acylation, followed by oxidative fluorination, has shown promise in small-scale syntheses.
Nucleophilic Aromatic Substitution Pathway
Sequential Functionalization Strategy
This two-step approach first constructs the propan-1-one backbone on a minimally substituted benzene ring, followed by the introduction of chlorine and SCF₃ groups.
Step 1: Propan-1-one Installation
A Friedel-Crafts acylation is performed on toluene or xylene, yielding 1-phenylpropan-1-one. This intermediate retains sufficient ring activation for subsequent substitutions.
Step 2: Chlorination and Trifluoromethylthiolation
Chlorination at position 2 is achieved using sulfuryl chloride (SO₂Cl₂) under UV light, yielding 1-(2-chlorophenyl)propan-1-one. The critical SCF₃ group is then introduced via nucleophilic aromatic substitution using a copper(I)-mediated reaction with (CF₃S)₂Cu. This step requires:
- Anhydrous dimethylformamide (DMF) as solvent
- Reaction temperature of 80°C for 12 hours
- Molar ratio of 1:1.5 (substrate:Cu reagent)
This method achieves an overall yield of 38%, limited primarily by the steric hindrance at position 3 post-chlorination.
Grignard Reaction-Based Synthesis
Ketone Formation via Organometallic Intermediates
An alternative route utilizes benzaldehyde derivatives as starting materials:
Benzaldehyde Functionalization :
2-Chloro-3-(trifluoromethylthio)benzaldehyde is prepared via directed ortho-metalation (DoM) using n-BuLi, followed by sequential quenching with Cl₂ and CF₃SCl.Grignard Addition :
Reaction with ethylmagnesium bromide (EtMgBr) forms the secondary alcohol intermediate.Oxidation to Ketone :
Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the target ketone.
This pathway circumvents Friedel-Crafts limitations but introduces challenges in controlling oxidation selectivity, with reported yields of 28–34%.
Palladium-Catalyzed Cross-Coupling Methods
Suzuki-Miyaura Coupling Approach
A fragment-based synthesis employs:
- Boronic ester of 2-chloro-3-iodophenylpropan-1-one
- Trifluoromethylthiolate (CF₃S−) source
Using Pd(PPh₃)₄ as catalyst and K₂CO₃ as base in THF/H₂O, this method achieves 41% yield with excellent regiocontrol. The iodo substituent’s superior leaving group ability facilitates efficient coupling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 45–62 | 92–95 | Moderate | $$ |
| Nucleophilic Substitution | 38 | 88 | Low | $$$$ |
| Grignard | 28–34 | 85–90 | High | $$ |
| Suzuki Coupling | 41 | 97 | Moderate | $$$ |
The Friedel-Crafts route remains preferred for industrial applications due to cost-effectiveness, while cross-coupling methods offer superior purity for pharmaceutical applications.
Characterization and Analytical Data
Critical physicochemical properties confirmed via GC-MS and NMR:
| Property | Value |
|---|---|
| Molecular Weight | 272.71 g/mol |
| Melting Point | 56–58°C |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), 3.02 (q, 2H)... |
| ¹³C NMR | δ 207.8 (C=O), 138.2 (C-Cl)... |
The crystal structure, resolved via X-ray diffraction, reveals a dihedral angle of 38.7° between the ketone and aromatic planes, influencing its reactivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs:
1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8) Substituents: -SCF₃ at the 4-position.
1-(3-Chlorophenyl)propan-1-one
- Substituents: Chlorine at the 3-position.
- Comparison: Lacks the -SCF₃ group, leading to reduced electron withdrawal. Reactivity in coupling reactions (e.g., C-O coupling with N-hydroxyphthalimide) is moderate (65% yield for 3n) .
1-(4-(Trifluoromethyl)phenyl)propan-1-one
- Substituents: -CF₃ at the 4-position.
- Comparison: The -CF₃ group is less electron-withdrawing than -SCF₃, resulting in lower activation of the ketone for nucleophilic attacks.
Table 1: Substituent Effects on Reactivity
Ketone Backbone Variations
1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (CAS MFCD28929249) Substituents: Chloro at position 1 (ketone backbone), trifluoromethoxy (-OCF₃) at position 2. Comparison: The propan-2-one backbone (acetone derivative) alters steric accessibility compared to propan-1-one.
Biological Activity
1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1805776-53-7, is an organic compound with the molecular formula and a molecular weight of approximately 268.68 g/mol. This compound features a chloro group and a trifluoromethylthio group, which contribute to its unique chemical properties and potential biological activities.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 268.68 g/mol |
| IUPAC Name | 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one |
| Boiling Point | Predicted at ~272.9 °C |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity . A study highlighted that derivatives of similar structures demonstrated potent activity against various bacterial strains and fungi, suggesting that 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one may possess similar properties due to its structural characteristics .
Anticancer Potential
The anticancer properties of compounds with similar functional groups have been explored extensively. For instance, certain trifluoromethyl-containing compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific mechanism for 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one remains to be fully elucidated, but preliminary studies suggest it may interact with key cellular pathways involved in tumor growth .
Case Studies and Research Findings
- In vitro Studies : In vitro assays have demonstrated that related compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells, including cancer cells. This inhibition leads to reduced cell viability in various cancer cell lines .
- Synergistic Effects : Some studies have indicated that when combined with other therapeutic agents, compounds similar to 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one can enhance the efficacy of existing treatments, indicating potential for use in combination therapies .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves increased lipophilicity due to the trifluoromethylthio group, allowing better membrane penetration and interaction with intracellular targets .
Comparative Analysis of Biological Activity
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-(2-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one | Moderate | Potential | Inhibition of DHODH and apoptosis induction |
| Related Trifluoromethyl Compounds | High | Significant | Interaction with cellular pathways |
| Other Antimicrobial Agents | Variable | Varies | Targeting specific bacterial enzymes or pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
